molecular formula C8H8N4O B12912735 5-amino-2-phenyl-1H-1,2,4-triazol-3(2H)-one CAS No. 29472-94-4

5-amino-2-phenyl-1H-1,2,4-triazol-3(2H)-one

Cat. No.: B12912735
CAS No.: 29472-94-4
M. Wt: 176.18 g/mol
InChI Key: UEWQTRNYJJIPSF-UHFFFAOYSA-N
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Description

5-amino-2-phenyl-1H-1,2,4-triazol-3(2H)-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-phenyl-1H-1,2,4-triazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone, which is then treated with hydrazine hydrate to yield the desired triazole compound. The reaction conditions often require refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated systems can enhance yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-phenyl-1H-1,2,4-triazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution can introduce halogen atoms or other functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-amino-2-phenyl-1H-1,2,4-triazol-3(2H)-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in the development of new drugs. Its triazole ring is a common motif in many bioactive molecules, making it a valuable scaffold for drug design.

Medicine

In medicine, derivatives of this compound have been investigated for their antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its full therapeutic potential.

Industry

Industrially, this compound can be used in the production of agrochemicals, dyes, and polymers. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 5-amino-2-phenyl-1H-1,2,4-triazol-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring can form hydrogen bonds and other interactions with biological targets, influencing various pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole compound with similar biological activities.

    5-amino-1,2,4-triazole:

    2-phenyl-1,2,4-triazole: Lacks the amino group but shares the phenyl and triazole structure.

Uniqueness

5-amino-2-phenyl-1H-1,2,4-triazol-3(2H)-one is unique due to the presence of both an amino group and a phenyl ring, which confer distinct chemical and biological properties. This combination allows for a wide range of modifications and applications, making it a versatile compound in various fields.

Properties

CAS No.

29472-94-4

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

5-amino-2-phenyl-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C8H8N4O/c9-7-10-8(13)12(11-7)6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,13)

InChI Key

UEWQTRNYJJIPSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)NC(=N2)N

Origin of Product

United States

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